molecular formula C19H13ClF3N3O3 B2531378 2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 867041-32-5

2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2531378
CAS No.: 867041-32-5
M. Wt: 423.78
InChI Key: GNXOZAFFMRALJC-DHDCSXOGSA-N
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Description

2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical compound characterized by its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, followed by a series of condensation and cyclization reactions.

A common synthetic route includes the following steps:

  • Formation of Intermediate: : React 4-chlorobenzaldehyde with an appropriate amine to form an imine intermediate.

  • Cyclization: : Cyclize the imine intermediate with a diketone to form the imidazolidinone core structure.

  • Acetylation: : Acetylate the imidazolidinone with an acylating agent in the presence of a base to introduce the acetamide moiety.

  • Substitution: : Introduce the trifluoromethylphenyl group via a substitution reaction under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may employ large-scale batch reactors with optimized conditions for temperature, pressure, and solvent selection to maximize yield and purity. Continuous flow processes could also be implemented to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes a variety of chemical reactions, including:

  • Oxidation: : Reaction with oxidizing agents to form new oxidation products.

  • Reduction: : Reduction of functional groups under suitable conditions.

  • Substitution: : Electrophilic and nucleophilic substitution reactions involving the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride or palladium on carbon with hydrogen gas.

  • Substitution: : Halogenated solvents, bases like sodium hydroxide, and catalysts like copper(I) iodide.

Major Products

The reactions yield various products depending on the specific conditions and reagents used. These products include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.

Scientific Research Applications

2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has several notable applications in scientific research, including:

Chemistry

  • Catalysis: : Used as a ligand in catalytic reactions.

  • Material Science: : Incorporated into polymers and advanced materials for enhanced properties.

Biology

  • Enzyme Inhibition: : Studied for its potential to inhibit certain enzymes, making it a candidate for biochemical research.

Medicine

  • Pharmaceuticals: : Investigated for its therapeutic properties, including potential as an anti-inflammatory or anticancer agent.

Industry

  • Chemical Manufacturing: : Utilized in the synthesis of other complex molecules and fine chemicals.

Mechanism of Action

The mechanism by which 2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. These include:

  • Molecular Targets: : Enzymes, receptors, and nucleic acids.

  • Pathways Involved: : Signal transduction pathways and metabolic pathways influenced by the compound's binding and activity.

Comparison with Similar Compounds

When compared to similar compounds, 2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide stands out due to its unique structural features and reactivity.

Similar Compounds

  • Benzimidazoles: : Compounds with similar core structures but different functional groups.

  • Trifluoromethylphenyl Derivatives: : Compounds featuring the trifluoromethylphenyl moiety with variations in other parts of the molecule.

Conclusion

This compound is a compound of significant interest in various scientific disciplines. Its synthesis, reactivity, and diverse applications make it a valuable subject for continued research and exploration.

Properties

IUPAC Name

2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3O3/c20-12-7-5-11(6-8-12)9-15-17(28)26(18(29)25-15)10-16(27)24-14-4-2-1-3-13(14)19(21,22)23/h1-9H,10H2,(H,24,27)(H,25,29)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXOZAFFMRALJC-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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